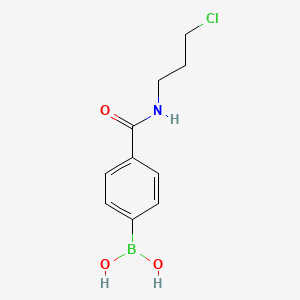

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Description

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl core substituted with a boronic acid (-B(OH)₂) group and a carbamoyl-linked 3-chloropropyl chain. Its molecular formula is C₁₀H₁₂BClNO₃, with a molecular weight of 255.47 g/mol.

Properties

IUPAC Name |

[4-(3-chloropropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNOFJBHOAQAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657447 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-03-4 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylboronic acid with 3-chloropropyl isocyanate to form the intermediate this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid group and halides or pseudohalides in the presence of a palladium catalyst.

Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Substitution Reactions: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound is widely used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules.

- Dynamic Cross-Linking : It serves as a dynamic cross-linker in polymer chemistry, enabling the development of adaptable networks that can respond to environmental stimuli .

Biology

- Enzyme Inhibition : (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid acts as an effective inhibitor of serine proteases. Studies have shown that it can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase, which is vital for therapeutic applications .

- Antibacterial Activity : The compound exhibits antibacterial properties by targeting β-lactamases, enzymes responsible for antibiotic resistance. Its ability to inhibit these enzymes makes it a promising candidate for combating resistant bacterial strains.

Medicine

- Drug Development : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new protease inhibitors and anticancer agents. In vitro studies indicate its capability to induce apoptosis in various cancer cell lines .

- Therapeutic Applications : Research highlights its potential in treating conditions such as multiple myeloma due to its sub-nanomolar affinity for proteasome inhibition.

Industry

- Advanced Materials Production : It is utilized in producing advanced materials and polymers due to its unique properties that allow for dynamic and reversible bonding interactions .

- Biomedical Applications : The self-healing properties of boronic acid-based hydrogels make them suitable for biomedical applications, including drug delivery systems and tissue engineering .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Proteasome Inhibition | Demonstrated sub-nanomolar affinity for proteasome inhibition, highlighting therapeutic potential against multiple myeloma. |

| Antibacterial Efficacy | Inhibited class C β-lactamases with an inhibitory constant (Ki) of 0.004 µM, showcasing effectiveness against antibiotic resistance. |

| Cell Cycle Arrest | Induced significant cell cycle arrest at the G2/M checkpoint in cancer cells, emphasizing its role in cancer therapy development. |

Mechanism of Action

The mechanism of action of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form covalent bonds with cis-diols. This interaction can inhibit the activity of enzymes or modulate protein functions by targeting specific glycoproteins. The boronic acid group is crucial for this activity, as it forms reversible covalent bonds with the diol groups on the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in the carbamoyl substituent and aryl/alkyl modifications. Below is a comparative analysis:

Physicochemical Properties

- Stability : Chlorinated analogs may exhibit higher stability under acidic conditions but could hydrolyze in basic environments.

- Solubility : Methoxypropyl and pyridinyl derivatives likely have better aqueous solubility than chlorinated variants.

Biological Activity

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 874460-03-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This compound is characterized by its unique structure, which includes a chloropropyl group and a carbamoyl moiety attached to a phenyl ring, contributing to its reactivity and biological properties.

- Molecular Formula : C₁₀H₁₃BClNO₃

- Molecular Weight : 241.48 g/mol

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of boronic acids, including this compound, often involves their ability to interact with various biological targets, including enzymes and receptors. These compounds can inhibit proteasome activity, which is crucial for protein degradation and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells, making boronic acids potential candidates for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acid derivatives on various cancer cell lines. The following table summarizes findings from key studies assessing the effectiveness of boronic acid derivatives, including this compound:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | 18.0 | Cell cycle arrest in G2/M phase |

| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 | 15.0 | Induction of apoptosis |

| This compound | Various | TBD | Potential proteasome inhibition |

Note: TBD indicates that specific IC₅₀ values for this compound were not available in the reviewed literature but are expected based on structural activity relationships observed in similar compounds .

Case Studies

- In Vitro Studies : In a study assessing the antiproliferative potential of various phenylboronic acids, it was found that compounds with similar structures exhibited significant cytotoxicity against ovarian cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, primarily through caspase activation and p21 accumulation .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the boronic acid moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antiproliferative effects, suggesting that this compound may possess similar or improved efficacy against certain cancer types compared to its analogs .

Safety and Toxicology

The compound is classified as harmful by inhalation and skin contact, necessitating proper handling precautions. Common safety measures include wearing protective gloves and eyewear when working with this chemical to prevent irritation and respiratory issues .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid?

- Methodology : The synthesis involves reductive amination and coupling reactions. For analogous compounds, (4-formylphenyl)boronic acid is reacted with amines (e.g., 3-chloropropylamine) using NaBHCN as a reducing agent in anhydrous methanol under nitrogen . Post-reaction purification via preparative HPLC or column chromatography is critical to isolate the target compound. Reaction optimization includes stoichiometric adjustments (e.g., excess aldehyde) and extended reaction times (24–72 hours) to improve yields .

Q. Which spectroscopic techniques validate the structure and purity of this compound?

- Characterization workflow :

- H/C NMR : Confirm the presence of boronic acid (B-OH protons at δ 8.0–9.5 ppm) and carbamoyl/chloropropyl groups .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and boronic acid (B-O, ~1320–1400 cm) stretches .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and boron .

Q. What safety precautions are necessary when handling this compound?

- Hazard mitigation :

- Acute toxicity : Classified as Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data for structurally related boronic acids (e.g., 4-chlorophenylboronic acid) .

Advanced Research Questions

Q. How can this compound be integrated into enzyme inhibitor design?

- Mechanistic insight : The boronic acid moiety acts as a transition-state analog in enzyme inhibition (e.g., autotaxin). Coupling the chloropropylcarbamoyl group enables covalent interactions with catalytic residues. Design involves molecular docking to optimize binding and stability .

- Case study : Boronic acid derivatives in achieved sub-micromolar IC values against autotaxin via structure-activity relationship (SAR) studies .

Q. What challenges arise in achieving high yields during synthesis, and how can they be resolved?

- Key issues :

- Low coupling efficiency : Excess (4-formylphenyl)boronic acid (1.5–2 eq) and prolonged reaction times (24–72 hours) improve amine-aldehyde coupling .

- Purification losses : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts .

Q. How does this compound function in dual-recognition biosensors?

- Application : The boronic acid binds cis-diols (e.g., catechols in caffeic acid), while the chloropropylcarbamoyl group enhances water solubility. Fluorescent probes in achieved nM-level detection limits via Förster resonance energy transfer (FRET) .

- Optimization : Adjust pH (7.4–8.5) to stabilize boronate ester formation and minimize non-specific binding .

Data Contradiction Analysis

Q. Discrepancies in reported NMR shifts for boronic acids: How to resolve them?

- Root cause : Boronic acids exhibit dynamic equilibria (trigonal vs. tetrahedral boron) in solution, leading to variable peak positions.

- Resolution :

- Use deuterated solvents (DMSO-d or CDOD) to stabilize specific conformers .

- Compare data with structurally validated analogs (e.g., reports δ 8.26 ppm for B-OH in DMSO-d) .

Methodological Recommendations

- Synthetic protocols : Adopt inert-atmosphere techniques (N/Ar) to prevent boronic acid oxidation .

- Analytical workflows : Combine orthogonal methods (e.g., NMR + LC-MS) to confirm purity and identity .

- Biological assays : Screen for off-target effects using counter-screens (e.g., ATPase assays for kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.